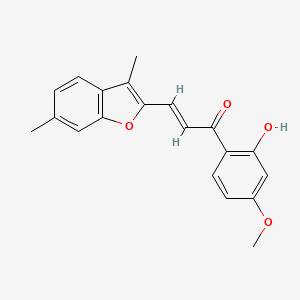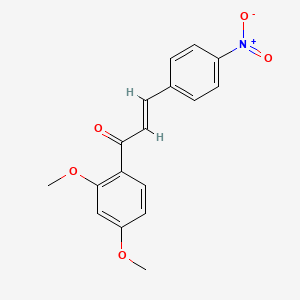
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as MET, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
作用機序
The exact mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound binds to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the activity of specific enzymes and proteins involved in different pathways, leading to these effects.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity. This compound has been found to bind to specific receptors and enzymes, making it a valuable tool for investigating different biological processes. However, one limitation of using 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for caution when using it in lab experiments.
将来の方向性
There are several future directions for research on 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs and therapies based on this compound. 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, more studies are needed to fully understand the mechanism of action of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide and its effects on different biological pathways. Finally, research is needed to investigate the potential toxicity of this compound and identify ways to mitigate its harmful effects.
合成法
The synthesis of 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-methylbenzoyl chloride and 2-aminothiazole in the presence of triethylamine to form 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-amine. This intermediate is then reacted with 4-carbamoyl-1H-1,2,3-triazole in the presence of diisopropylethylamine to form the final product, 5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
5-methyl-1-(3-methylphenyl)-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in scientific research, particularly in the study of different biological processes. This compound has been used as a tool to investigate the role of different enzymes and proteins in various pathways. It has also been used in the development of new drugs and therapies for different diseases.
特性
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-4-3-5-11(8-9)19-10(2)12(17-18-19)13(20)16-14-15-6-7-21-14/h3-8H,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHRZGBSKTTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
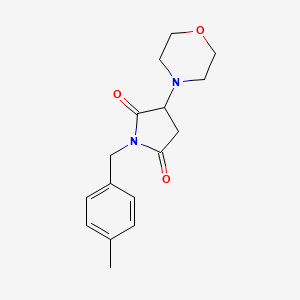
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
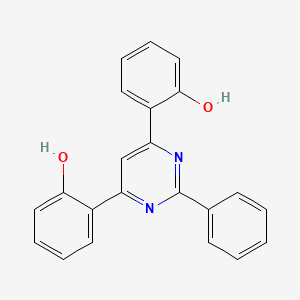
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
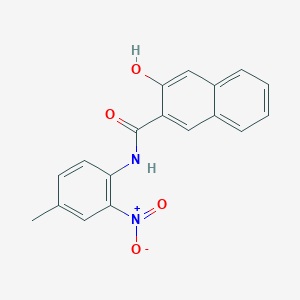
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
